molecular formula C20H23ClN6O2 B2726170 2-(4-chlorophenoxy)-2-methyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)propanamide CAS No. 1207004-04-3

2-(4-chlorophenoxy)-2-methyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)propanamide

Cat. No.: B2726170
CAS No.: 1207004-04-3
M. Wt: 414.89
InChI Key: NJNCWHBIAMDLRI-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources. These properties would typically be determined through experimental testing.

Scientific Research Applications

Crystallography and Structural Analysis

The study by Yanggen Hu et al. (2007) focuses on the crystal structure of a related compound, highlighting the interactions and molecular orientation in crystalline form, which can be crucial for understanding the physical and chemical properties of similar compounds (Hu, Zhu, & Chen, 2007).

Anticancer and Anti-inflammatory Agents

Research on novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) and related studies have shown significant potential in anticancer and anti-inflammatory applications, suggesting that structurally similar compounds could be explored for similar therapeutic effects (Rahmouni et al., 2016).

Antimicrobial and Antifungal Activity

Studies by Hafez et al. (2016) and others on pyrazole and pyrimidine derivatives indicate that compounds with these core structures possess significant antimicrobial and antifungal properties, suggesting a research avenue for the development of new antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Herbicidal Activity

Liu and Shi (2014) synthesized and tested compounds for selective herbicidal activity, indicating the potential of pyrimidine and thiadiazole rings in agrichemical research, which could extend to the chemical for exploration in weed management (Liu & Shi, 2014).

Environmental Biodegradation

Sharma et al. (2012) explored the degradation of chlorimuron-ethyl by Aspergillus niger, shedding light on microbial transformation as a method for detoxifying soil and water contaminants. This suggests potential research into the biodegradability of related compounds (Sharma, Banerjee, & Choudhury, 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Future Directions

The future directions for research on this compound could include further exploration of its potential antimicrobial activity, as suggested by studies on similar compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-14-22-10-11-27(14)18-12-17(25-13-26-18)23-8-9-24-19(28)20(2,3)29-16-6-4-15(21)5-7-16/h4-7,10-13H,8-9H2,1-3H3,(H,24,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCWHBIAMDLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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